Introduction: A Strategic Confluence of Fluorine and Four-Membered Heterocycles in Drug Discovery
Introduction: A Strategic Confluence of Fluorine and Four-Membered Heterocycles in Drug Discovery
An In-depth Technical Guide to N-(2,2,2-Trifluoroethyl)thietan-3-amine: Physicochemical Properties and Characterization
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to optimizing the pharmacological profile of drug candidates. N-(2,2,2-Trifluoroethyl)thietan-3-amine emerges as a building block of significant interest, embodying the convergence of two powerful strategies: the use of fluorinated substituents and the application of strained heterocyclic scaffolds.
The trifluoroethyl group (-CH₂CF₃) is a well-established bioisostere that can profoundly influence a molecule's properties. The high electronegativity of fluorine often enhances metabolic stability by blocking sites of enzymatic oxidation, modulates basicity (pKa) to improve cell permeability, and can increase binding affinity to target proteins through unique electronic interactions.[1][2][3] The trifluoromethyl group, in particular, is a powerful modifier of lipophilicity and pharmacokinetics.[1]
Simultaneously, the thietane ring, a four-membered heterocycle containing a sulfur atom, has gained considerable attention as a valuable scaffold.[4][5][6] Its strained, three-dimensional structure provides a unique exit vector for substituents, allowing for novel exploration of chemical space compared to more common flat aromatic rings. Thietanes can improve aqueous solubility and introduce polarity while maintaining a low molecular weight, characteristics highly desirable in drug design.[5][6][7]
This guide provides a comprehensive technical overview of N-(2,2,2-Trifluoroethyl)thietan-3-amine, detailing its physicochemical properties, a robust synthetic protocol, and a complete workflow for its structural characterization and purity assessment. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block in their discovery programs.
Molecular Structure and Identifiers
The foundational step in characterizing any chemical entity is to establish its precise structure and associated identifiers.
Caption: 2D Structure of N-(2,2,2-Trifluoroethyl)thietan-3-amine.
| Identifier | Value | Source |
| IUPAC Name | N-(2,2,2-Trifluoroethyl)thietan-3-amine | - |
| CAS Number | 1503515-87-4 | [8] |
| Molecular Formula | C₅H₈F₃NS | - |
| Molecular Weight | 171.18 g/mol | - |
| SMILES | FC(F)(F)CNC1CSC1 | [8] |
Proposed Synthesis: Reductive Amination
A robust and scalable synthesis is crucial for the utility of any building block. N-(2,2,2-Trifluoroethyl)thietan-3-amine can be reliably prepared via a one-pot reductive amination of thietan-3-one with 2,2,2-trifluoroethylamine. This method avoids the over-alkylation issues common with direct alkylation of amines.[9]
Caption: Synthetic scheme via reductive amination.
Step-by-Step Synthetic Protocol
-
Reaction Setup: To a solution of thietan-3-one (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) at room temperature, add 2,2,2-trifluoroethylamine (1.1 eq).
-
Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. This reducing agent is selective for the imine in the presence of the starting ketone.[9]
-
Reaction Completion: Allow the reaction to stir at room temperature for 12-18 hours until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-(2,2,2-Trifluoroethyl)thietan-3-amine.
Physicochemical Properties
Understanding the physicochemical properties of a molecule is essential for its application in drug development, influencing everything from solubility to bioavailability. As this is a specialized building block, many physical properties are not experimentally documented in public literature; therefore, estimations based on its constituent parts are provided.
| Property | Value (Estimated/Calculated) | Rationale and Key Considerations |
| Appearance | Colorless to pale yellow oil | Based on similar low-molecular-weight amines. |
| Boiling Point | ~150-170 °C | Higher than 2,2,2-trifluoroethylamine (36-37 °C) due to increased molecular weight and the thietane ring. |
| pKa (of conjugate acid) | 6.0 - 7.0 | The pKa of a typical secondary amine is ~11. The strongly electron-withdrawing trifluoroethyl group significantly reduces basicity. This effect can lower the pKa by several units.[1][4][10] |
| LogP | 1.0 - 1.5 | The thietane ring is polar, but the trifluoroethyl group increases lipophilicity compared to a standard ethyl group. |
| Solubility | Soluble in common organic solvents (DCM, MeOH, DMSO). Limited solubility in water. | Typical for small organic amines. The polar amine and sulfur heteroatom may afford some aqueous solubility, but this is counteracted by the fluorinated alkyl chain. |
Comprehensive Characterization Workflow
A self-validating characterization workflow is non-negotiable for confirming the identity, structure, and purity of a synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Caption: A comprehensive workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10][11][12] For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Proton-decoupled carbon experiment.
-
¹⁹F NMR: Proton-decoupled fluorine experiment.
-
2D NMR (Optional but recommended): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.
-
Predicted Spectral Analysis:
-
¹H NMR (in CDCl₃):
-
~3.6-3.8 ppm (m, 1H): The proton at the C3 position of the thietane ring (CH-N).
-
~3.2-3.4 ppm (m, 2H): The two protons at the C2 position of the thietane ring (CH₂-S). The puckered nature of the thietane ring may make these protons diastereotopic, leading to complex splitting.[3]
-
~3.0-3.2 ppm (m, 2H): The two protons at the C4 position of the thietane ring (CH₂-S). Similar to the C2 protons, these may be complex.
-
~2.9-3.1 ppm (q, 2H, J ≈ 9 Hz): The methylene protons of the trifluoroethyl group (-CH₂CF₃), split into a quartet by the three adjacent fluorine atoms.
-
~1.5-2.0 ppm (br s, 1H): The amine proton (N-H). Its chemical shift and appearance can vary with concentration and solvent.
-
-
¹³C NMR (in CDCl₃):
-
~125 ppm (q, J ≈ 277 Hz): The carbon of the trifluoromethyl group (-CF₃), split into a quartet by the three fluorine atoms.
-
~55-60 ppm: The C3 carbon of the thietane ring (CH-N).
-
~45-50 ppm (q, J ≈ 30 Hz): The methylene carbon of the trifluoroethyl group (-CH₂CF₃), split by the fluorine atoms.
-
~30-35 ppm: The C2 and C4 carbons of the thietane ring (CH₂-S). Due to symmetry, these may appear as a single signal.
-
-
¹⁹F NMR (in CDCl₃):
-
~ -73 ppm (t, J ≈ 9 Hz): A single signal, a triplet, for the three equivalent fluorine atoms of the -CF₃ group, split by the two adjacent methylene protons.
-
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition.[11][13]
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis Mode: Positive ion mode is preferred to detect the protonated molecule [M+H]⁺.
Predicted Data Analysis:
-
Molecular Ion: The calculated exact mass of C₅H₈F₃NS is 171.0330. In positive ion mode, the primary observed peak will be for the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: m/z 172.0408
-
-
Isotope Pattern: The presence of sulfur will give rise to a characteristic [M+2] isotope peak (~4% of the [M] peak intensity), which should be observed.
-
Fragmentation: Tandem MS (MS/MS) could reveal characteristic fragments, such as the loss of the trifluoroethyl group or fragmentation of the thietane ring.
Chromatographic Purity Assessment (HPLC)
HPLC is the gold standard for determining the purity of a small molecule.
Experimental Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210 nm), or by an Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.
-
Analysis: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of >95% is typically required for compounds used in biological screening.
Conclusion
N-(2,2,2-Trifluoroethyl)thietan-3-amine is a strategically designed chemical building block that offers medicinal chemists a valuable tool for introducing desirable properties into lead compounds. Its synthesis is straightforward via reductive amination, and its structure can be unequivocally confirmed through a standard suite of analytical techniques. This guide provides the foundational knowledge—from predicted physicochemical properties to detailed characterization protocols—required for researchers to confidently synthesize, verify, and implement this compound in drug discovery and development programs.
References
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Isanbor, C., & O'Hagan, D. (2018). Fluorine in medicinal chemistry: A review of contemporary strategies. Journal of Fluorine Chemistry. [Link]
-
Thietanes and Derivatives thereof in Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Small Molecule Structure Characterisation. (2025, November 28). La Trobe University. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PMC. [Link]
-
Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. (n.d.). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
BIS-(2,2,2-TRIFLUOROETHYL)-AMINE. (n.d.). SpectraBase. [Link]
-
NMR characterization of small and large molecules. (n.d.). ResolveMass Laboratories Inc. [Link]
-
Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. (n.d.). ChemRxiv. [Link]
-
2,2,2-Trifluoroethylamine. (n.d.). NIST WebBook. [Link]
-
Identification of Small Molecules using Mass Spectrometry. (n.d.). Friedrich-Schiller-Universität Jena. [Link]
-
Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. (n.d.). LookChem. [Link]
-
Ethanamine, 2,2,2-trifluoro-. (n.d.). PubChem. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2023, March 27). PubMed. [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). PMC. [Link]
- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO1996026203A1 - Method of producing thiethane-3-amines by the reductive amination of thiethane-3-ones - Google Patents [patents.google.com]
- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
- 8. uregina.scholaris.ca [uregina.scholaris.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The Impact of Perfluoroalkyl Groups on Phosphane Basicity [mdpi.com]
- 11. chinesechemsoc.org [chinesechemsoc.org]
- 12. d-nb.info [d-nb.info]
- 13. hrcak.srce.hr [hrcak.srce.hr]

71.120.89.3Azetidin-3-amine
72.11-0.59.3Pyrrolidin-3-amine
86.14-0.29.9N-Ethyl-2,2,2-trifluoroethylamine
127.100.86.1[